N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
CAS No.: 954091-95-3
Cat. No.: VC4924360
Molecular Formula: C22H22N2O4S2
Molecular Weight: 442.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954091-95-3 |
|---|---|
| Molecular Formula | C22H22N2O4S2 |
| Molecular Weight | 442.55 |
| IUPAC Name | N-(4-acetylphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C22H22N2O4S2/c1-14(25)16-4-6-17(7-5-16)23-21(26)10-18-13-30-22(24-18)29-12-15-8-19(27-2)11-20(9-15)28-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,26) |
| Standard InChI Key | IBRAMPFUWJLPOO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Introduction
N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound with a molecular formula of C22H22N2O4S2 and a molecular weight of 442.6 g/mol . This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The presence of a thiazole ring, an acetyl group, and a dimethoxybenzyl moiety suggests potential biological activity.
Synthesis and Characterization
The synthesis of N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step reactions starting from appropriate precursors. The process may include the formation of the thiazole ring, introduction of the 3,5-dimethoxybenzyl group, and attachment of the acetamide moiety. Characterization techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the compound.
Biological Activity and Potential Applications
Thiazole derivatives have been explored for their antimicrobial and anticancer properties. The presence of a thioether linkage and a pyridine or phenyl ring in similar compounds often contributes to their biological activity. Although specific biological data for N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is limited, its structural features suggest potential applications in these areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume